4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Thiophen-3-ylmethyl Group: This step involves the reaction of the thiadiazole intermediate with thiophen-3-ylmethyl halides under nucleophilic substitution conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial and fungal strains.
Biological Studies: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved can vary depending on the specific biological target, but often include disruption of key metabolic processes.
Comparison with Similar Compounds
Similar compounds to 4-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide include other thiadiazole derivatives such as:
4-methyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide: Differing by the presence of a methyl group instead of a propyl group.
4-ethyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide: Differing by the presence of an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-propyl-N-(thiophen-3-ylmethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-2-3-9-10(17-14-13-9)11(15)12-6-8-4-5-16-7-8/h4-5,7H,2-3,6H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTZLAICEOQVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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